Domoic acid
Overview
Description
Domoic acid is a kainic acid-type neurotoxin that causes amnesic shellfish poisoning. It is produced by certain species of algae, particularly the diatom genus Pseudo-nitzschia. This compound accumulates in marine organisms such as shellfish, sardines, and anchovies. When consumed by predators, including humans, it can lead to severe neurological effects, including seizures and potentially death .
Mechanism of Action
Target of Action
Domoic acid (DA) primarily targets the glutamate receptors in the brain . It is an excitatory amino acid analogue of glutamate, a neurotransmitter in the brain that activates glutamate receptors . Specifically, it has been found to interact with the Glutamate receptor ionotropic, kainate 2 .
Mode of Action
This compound acts as a neurotoxin by mimicking the neurotransmitter glutamate . It binds to the glutamate receptors, causing an overstimulation of the receptor and an excessive influx of calcium ions . This overexcitation can lead to neuronal injury and even cell death .
Biochemical Pathways
The effects of this compound have been attributed to several mechanisms, but the one of concern is through glutamate receptors . While this compound stimulates AMPA/kainate receptors (AMPA/KARs) directly, NMDA receptor activation is a consequence of either AMPA/KAR-mediated stimulation of EAA efflux or reduced tonic inhibition by gamma-aminobutyric acid (GABA) as a result of the activation of presynaptic kainate receptors on GABAergic interneurons .
Pharmacokinetics
This compound is known to penetrate the central nervous system poorly and is eliminated almost exclusively by renal excretion . Therefore, conditions of reduced blood-brain integrity (fetal/neonatal, acute inflammation) and/or impaired renal clearance significantly enhance this compound toxicity .
Result of Action
Exposure to this compound affects the brain, causing seizures, and possibly death . It can cause a transient perturbation of neuronal function leading to cognitive disturbances, seizures, and cardiac damage, or the neurotoxin can kill CNS neurons outright, leading to permanent and ongoing disabilities (epilepsy, anterograde amnesia) which persist even after the toxin has been cleared from the system .
Action Environment
This compound is produced by algae and accumulates in shellfish, sardines, and anchovies . When sea lions, otters, cetaceans, humans, and other predators eat contaminated animals, poisoning may result . The production of this compound is influenced by various environmental factors, including phytoplankton species, growth stages, bacteria, nutrient availability, trace metals, and so on . These factors may indirectly affect the growth environment or directly affect the physiological activities of the cells, then affect the production of this compound .
Biochemical Analysis
Biochemical Properties
Domoic acid plays a significant role in biochemical reactions. It interacts with the receptors of glutamate of neurotransmitters, affecting the normal nerve signal transmission of the organism and causing nervous system disorders .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can combine with the receptors of glutamate of neurotransmitters, then affecting the normal nerve signal transmission of the organism and causing nervous system disorders .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of domoic acid involves the establishment of a pyrrolidine ring containing three contiguous stereocenters. This process requires precise control over reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled environments using bioconversion systems. These systems utilize specific strains of Pseudo-nitzschia diatoms, which are cultured under optimal conditions to maximize the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Domoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying levels of toxicity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, which can be used for further research and potential therapeutic applications .
Scientific Research Applications
Domoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of kainic acid-type neurotoxins.
Biology: Researchers use this compound to study the effects of neurotoxins on marine ecosystems and the food chain.
Medicine: this compound is used in research to understand the mechanisms of neurotoxicity and to develop potential treatments for neurodegenerative diseases.
Industry: Although its industrial applications are limited due to its toxicity, this compound can be used in pest control as a natural marine drug
Comparison with Similar Compounds
Kainic Acid: Like domoic acid, kainic acid is a potent neurotoxin that acts on glutamate receptors. this compound has a higher affinity for these receptors, making it more toxic.
Glutamic Acid: Glutamic acid is a naturally occurring amino acid that also acts on glutamate receptors but is less toxic compared to this compound.
Muscimol: Muscimol is another neurotoxin that acts on different types of receptors (GABA receptors) but shares some structural similarities with this compound
Uniqueness of this compound: this compound is unique due to its high affinity for kainate receptors and its potent neurotoxic effects. Its ability to cause amnesic shellfish poisoning distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S,3S,4S)-4-[(2Z,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4-/t9-,10+,11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNCSOCOPNDB-AOKDLOFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56711-43-4 (hydrochloride salt) | |
Record name | Domoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20274180 | |
Record name | L-Domoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] White powder; [MSDSonline] | |
Record name | Domoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5060 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Soluble in water (8 mg/mL), Soluble in water, Soluble in dilute mineral acids and alkali hydroxide solutions. It is slightly soluble in methanol and ethanol and insoluble in petroleum ether and benzene., Soluble in dilute mineral acids, alkali hydroxide solutions, and methanol (0.6 mg/mL) | |
Record name | DOMOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 g/cu cm /Predicted/ | |
Record name | DOMOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The toxicity of domoic acid on the nervous system is known to occur on excitatory amino acid receptors and on synaptic transmission. Two amino acids, l-glutamate and l-aspartate are considered to be neurotransmitters and act upon several receptor types. Three receptor sub-types have been described for excitatory amino acids, the kainic acid (KA) and the n-methyl-d-aspartate (NMDA) receptors being best characterized. The other one is the quisqualate receptor. Stimulation of the NMDA receptor by glutamate and other exogenous NMDA agonists open membrane channels permeable to Na+, leading to Na+ influx and membrane depolarization. Domoic acid produces its action through pre and post synaptic non NMDA receptors in a way similar to kainic acid opening the channel to Ca++ and inducing cellular lethality., Due to its structural resemblance to glutamic, aspartic and kainic acids, DOM was considered to produce excitotoxicity by similar mechanism(s). However, the latest evidence indicates differences in its mode of action from these excitatory agonists. /The authors/ propose that DOM induces toxicity via changes in intracellular concentration of Ca2+ ([Ca2+]i). ... DOM elevated [Ca2+]i in brain slices. Glucose deprivation and removal of Na+ from the Krebs-bicarbonate medium further elevated [Ca2+]i, suggesting a relationship between glucose metabolism (cell energy), Na+ and Ca2+ transfer across neuronal membrane. DOM-induced rise in [Ca2+]i was due to enhanced Ca2+ influx and its mobilization from the endoplasmic reticulum. In addition, diminished Ca2+-ATPase activity due to lack of ATP, and variable amounts and expression of calcium binding proteins (CaBP) appear to contribute to an elevation in [Ca2+]i in response to DOM. Most interestingly, DOM inhibited Ca2+ and calmodulin-stimulated adenylate cyclase activity in brain membranes, resulting in reduced level of cyclic AMP. Cyclic AMP is known to activate protein kinase A to enhance phosphorylation of Ca2+ channels, thereby, reducing Ca2+ influx to prevent the development of Ca2+ overload which is detrimental to neuronal cell function (neuroprotection). However, DOM reduced cyclic AMP level, diminishing the feedback control of cyclic AMP on Ca2+ influx via Ca2+ channels, thereby, allowing continuing enhanced Ca2+ influx, resulting in Ca2+ overload which adversely affects many intracellular processes to induce toxicity. Ca2+ and CaM-stimulated adenylate cyclase activity in brain is highly correlated with the acquisition and retention of memory in different organisms. Calcium binding proteins bind Ca2+ reversibly and provide intracellular Ca2+ buffering, thereby, protecting neuronal cell from damage by Ca2+ overload in response to DOM. DOM appears to interfere with the cross talk between Ca2+ and cyclic AMP which is necessary for neuronal cell function. ... DOM stimulates GLU release from synaptosomes and may produce some of its toxic effects via excess GLU in the neuronal synapse. In conclusion, DOM-induced neurodegeneration resulting in a loss of memory is mediated by Ca2+ overload, inhibition of Ca2+ and CaM-stimulated adenylate cyclase activity, and/or by the enhanced GLU release in rat brain., Domoic acid (DA) is an excitatory amino acid analogue of kainic acid (KA) that acts via activation of glutamate receptors to elicit a rapid and potent excitotoxic response, resulting in neuronal cell death. Recently, DA was shown to elicit reactive oxygen species (ROS) production and induce apoptosis accompanied by activation of p38 mitogen-activated protein kinase (MAPK) in vitro. We have reported that WDR35, a WD-repeat protein, may mediate apoptosis in several animal models. In the present study, we administered DA to rats intraperitoneally, then used liquid chromatography/ion trap tandem mass spectrometry (LC-MS/MS) to identify and quantify DA in the brains of the rats and performed histological examinations of the hippocampus. We further investigated the potential involvement of glutamate receptors, ROS, p38 MAPK, and WDR35 in DA-induced toxicity in vivo. Our results showed that intraperitoneally administered DA was present in the brain and induced neurodegenerative changes including apoptosis in the CA1 region of the hippocampus. DA also increased the expression of WDR35 mRNA and protein in a dose- and time-dependent manner in the hippocampus. In experiments using glutamate receptor antagonists, the AMPA/KA receptor antagonist NBQX significantly attenuated the DA-induced increase in WDR35 protein expression, but the NMDA receptor antagonist MK-801 did not. In addition, the radical scavenger edaravone significantly attenuated the DA-induced increase in WDR35 protein expression. Furthermore, NBQX and edaravone significantly attenuated the DA-induced increase in p38 MAPK phosphorylation. In summary, /these/ results indicated that DA activated AMPA/KA receptors and induced ROS production and p38 MAPK phosphorylation, resulting in an increase in the expression of WDR35 in vivo., Domoic acid (DA) is an excitatory amino acids (EAAs) analog which induced excitotoxicity lesion to central nervous system, but whether induced adult animal spinal cord is not known, furthermore, previous studies have shown that EAAs play an important role in spinal cord lesion, however, the molecular pathways in spinal cord lesion are not fully known. Therefore, a motor neuron-like cell culture system and a DA-induced spinal cord lesioned mice model were used to study the effect of DA on spinal cord in adult mice and the possible molecular pathways of EAAs in spinal cord lesions. Exposure of motor neuron-like cells NSC34 to DA dramatically increased reactive oxygen species (ROS) production by the DCF fluorescent oxidation assay, reduced mitochondrial function by MTT assay, cell viability by trypan blue exclusion assay, and was accompanied by an increase of cell apoptosis by histone protein release assay. In DA-induced spinal cord lesioned mice model, we showed that the decrease of proteasome activity, increase of UCP4 expression by immunohistochemistry and neural cell apoptosis by TUNEL staining, and was accompanied by an decrease of motor disturbance grade during the different stages of DA treatment. Taken together, the in vitro and in vivo data presented in the current report demonstrated that DA induces spinal cord lesions in adult mice, and the multiple molecular pathways promoted by EAAs in spinal cord lesions, at least partially was associated with ROS generation increase, mitochondrial dysfunction, proteasome activity decrease and UCP4 expression increase. | |
Record name | DOMOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystal needles, White solid | |
CAS No. |
14277-97-5 | |
Record name | (-)-Domoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14277-97-5 | |
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Record name | Domoic acid | |
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Record name | Domoic Acid | |
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Record name | L-Domoic acid | |
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Record name | Domoic acid | |
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Record name | DOMOIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M02525818H | |
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Record name | DOMOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
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Precursor scoring | Relevance Heuristic |
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